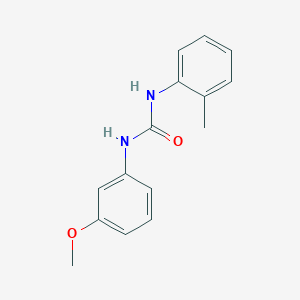

1-(3-Methoxyphenyl)-3-(o-tolyl)urea

Description

1-(3-Methoxyphenyl)-3-(o-tolyl)urea is a urea derivative characterized by a 3-methoxyphenyl group and an o-tolyl (2-methylphenyl) group attached to the urea backbone. Urea derivatives are widely studied for their structural diversity and biological relevance, particularly in medicinal chemistry. The synthesis typically involves reacting 3-methoxyphenyl isocyanate with o-toluidine under controlled conditions to optimize yield and purity .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-6-3-4-9-14(11)17-15(18)16-12-7-5-8-13(10-12)19-2/h3-10H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTYYQHBYCCEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106106-61-0 | |

| Record name | 1-(3-METHOXYPHENYL)-3-(O-TOLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(o-tolyl)urea typically involves the reaction of 3-methoxyaniline with o-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Methoxyaniline+o-Tolyl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored, and the use of high-purity starting materials ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(3-Hydroxyphenyl)-3-(o-tolyl)urea.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Halogenating agents such as bromine (Br2) or alkylating agents like methyl iodide (CH3I) can be used.

Major Products Formed

Oxidation: 1-(3-Hydroxyphenyl)-3-(o-tolyl)urea

Reduction: 1-(3-Methoxyphenyl)-3-(o-tolyl)amine

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The methoxy and tolyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural differences between 1-(3-Methoxyphenyl)-3-(o-tolyl)urea and similar compounds, along with their implications:

| Compound Name | Structural Differences vs. Target Compound | Key Implications | Reference |

|---|---|---|---|

| 1-Cyclopentyl-3-(2-methoxyphenyl)urea | Cyclopentyl instead of o-tolyl | Altered steric hindrance; reduced aromatic interactions | |

| 1-Cyclohexyl-3-[1-(3,4-dichlorophenyl)ethyl]urea | Dichlorophenyl substituent | Enhanced lipophilicity; potential toxicity concerns | |

| 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea | Thiophene ring replaces methoxyphenyl | Improved electronic properties; enhanced target binding | |

| 1-(3-Methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea | Thiazolo-pyrimidine core added | Increased complexity; potential anticancer activity | |

| 1-(4-Methoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea | Isoxazole ring and ethyl linkage | Modified solubility; altered enzyme inhibition |

Impact of Substituents on Properties

- Heterocyclic Moieties : The addition of thiophene () or thiazolo-pyrimidine () rings introduces conjugated systems that enhance interactions with biological targets, such as enzymes or DNA.

- Halogen Substitutions : Chlorine or fluorine substituents (e.g., 1-(3-chlorophenyl)-3-(o-tolyl)urea) increase electronegativity and may improve metabolic stability but could raise toxicity risks .

Future Research Directions

Synthesis Optimization : Develop scalable methods for derivatives with heterocyclic moieties to improve yield and reduce costs .

Biological Screening : Prioritize in vitro and in vivo testing of this compound analogs for enzyme inhibition, cytotoxicity, and antimicrobial activity .

Computational Modeling : Use molecular docking to predict binding modes and guide structural modifications for enhanced target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.